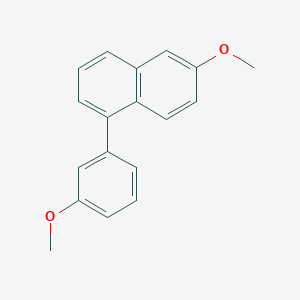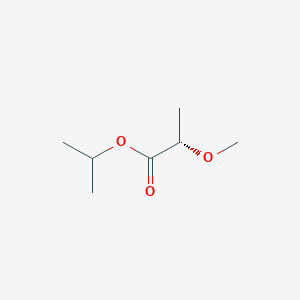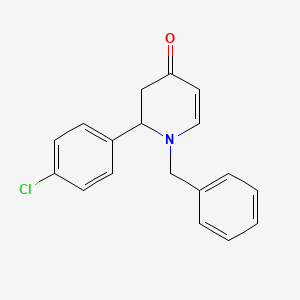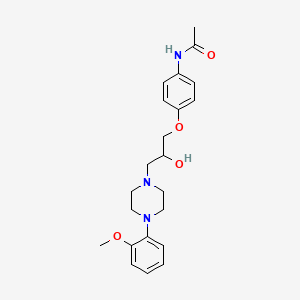
Methyl 2,3-bis(phenylselanyl)oct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-bis(phenylselanyl)oct-2-enoate: is an organic compound that contains selenium atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-bis(phenylselanyl)oct-2-enoate typically involves the reaction of oct-2-enoic acid with phenylselenyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the selenium-containing reagents.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-bis(phenylselanyl)oct-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or sodium periodate, leading to the formation of selenoxide derivatives.
Reduction: Reduction can be achieved using reagents like sodium borohydride, resulting in the formation of selenide derivatives.
Substitution: The phenylselanyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Methyl 2,3-bis(phenylselanyl)oct-2-enoate is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for the synthesis of more complex selenium-containing compounds.
Biology and Medicine: In biological and medical research, this compound is studied for its potential antioxidant properties. Selenium is known to play a role in protecting cells from oxidative damage, and compounds like this compound are investigated for their ability to mimic the activity of natural selenium-containing enzymes.
Industry: In industrial applications, this compound can be used in the development of materials with specific electronic or optical properties due to the presence of selenium atoms.
Mechanism of Action
The mechanism by which methyl 2,3-bis(phenylselanyl)oct-2-enoate exerts its effects is primarily through the interaction of its selenium atoms with biological molecules. Selenium can form bonds with sulfur-containing amino acids in proteins, leading to the modulation of enzyme activity and protection against oxidative stress. The compound may also interact with other molecular targets, such as DNA or cell membranes, contributing to its biological effects.
Comparison with Similar Compounds
1-Phenylselanylazulene: This compound also contains selenium atoms and is used in similar applications, such as organic synthesis and biological research.
3,5-Bis((phenylselanyl)methyl)phenol: Another selenium-containing compound with applications in catalysis and material science.
Uniqueness: Methyl 2,3-bis(phenylselanyl)oct-2-enoate is unique due to its specific structure, which allows for versatile chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
922525-86-8 |
|---|---|
Molecular Formula |
C21H24O2Se2 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
methyl 2,3-bis(phenylselanyl)oct-2-enoate |
InChI |
InChI=1S/C21H24O2Se2/c1-3-4-7-16-19(24-17-12-8-5-9-13-17)20(21(22)23-2)25-18-14-10-6-11-15-18/h5-6,8-15H,3-4,7,16H2,1-2H3 |
InChI Key |
SJMUFEWMKXSOOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C(C(=O)OC)[Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)





![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)



![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
